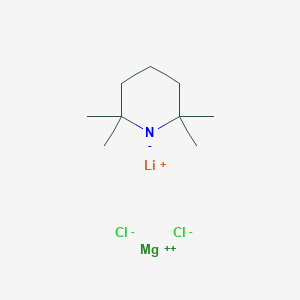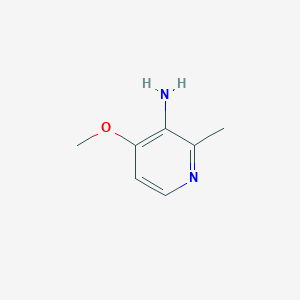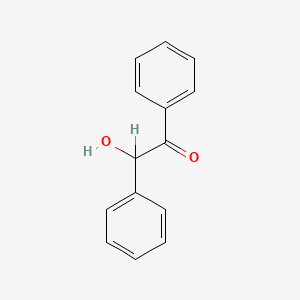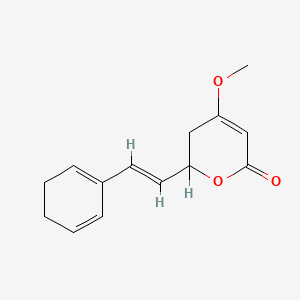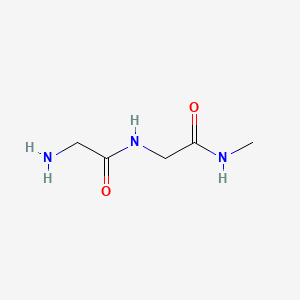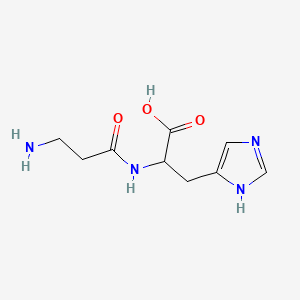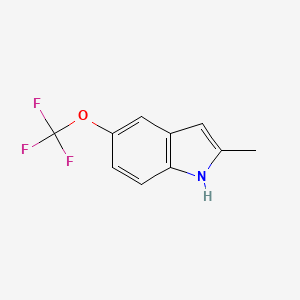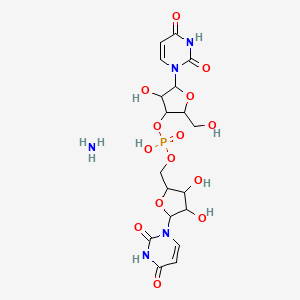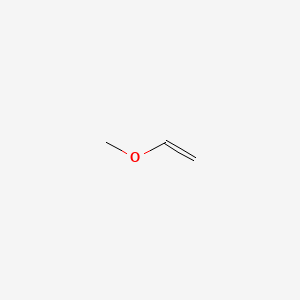
Pyridyl disulfide ethyl methacrylate
Vue d'ensemble
Description
Pyridyl disulfide ethyl methacrylate is a methacrylate-based monomer used in the synthesis of poly(this compound) [p(PDSMA)] and other copolymers . It contains a pendant, protected thiol that can be used for post-polymerization functionalization via thiol-disulfide exchange reactions .
Synthesis Analysis
The synthesis of poly(this compound) [p(PDSMA)] involves the use of this compound as a monomer . The polymerization of this compound with a macroinitiator leads to the formation of a hyperbranched multiarm copolymer .Molecular Structure Analysis
The empirical formula of this compound is C11H13NO2S2 . It has a molecular weight of 255.36 .Chemical Reactions Analysis
The pyridyl disulfide (PDS) group in this compound undergoes a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid . It has an assay of ≥98.0% and contains 150 ppm MEHQ as an inhibitor . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
1. Synthesis of Reactive Copolymers
Pyridyl disulfide ethyl methacrylate (PDS) is used to synthesize reactive copolymers that facilitate complex polymeric architectures via thiol–disulfide exchange reactions. Such copolymers include poly(N-vinyl lactam)-based copolymers with PDS side groups, synthesized through reversible addition–fragmentation chain transfer (RAFT) polymerization. This enables selective and efficient modification with thiol-containing ligands or proteins (Peng et al., 2016).
2. Cysteine-Reactive Polymers for Protein Conjugation
Semitelechelic polymers reactive to cysteines have been synthesized using PDS. These polymers are used for the conjugation to proteins such as bovine serum albumin, without the need for post-synthesis modification. The pyridyl disulfide end group preserves its reactivity during polymerization, facilitating direct and efficient protein-polymer conjugation (Bontempo et al., 2004).
3. Development of Biodegradable Polymers
PDS is crucial in the development of biodegradable polymers. For instance, disulfide-linked hyperbranched polymers with peripheral pyridyl disulfide functionalities have been synthesized using RAFT polymerization and post-polymerization modifications. These polymers show potential for biomedical applications due to their biodegradability and functional versatility (Xu et al., 2009).
4. Fabrication of Enzyme-Polymer Hybrid Nanogels
PDS-functionalized copolymers are used to fabricate hybrid nanogels for enzyme immobilization. These nanogels show enhanced heat resistance and reusability, with potential applications in biocatalysis and biosensing. The thiol-disulfide exchange reaction plays a crucial role in the stable incorporation of enzymes into these polymer matrices (Ji et al., 2016).
5. Synthesis of Nanogel-Protein Conjugates
Pyridyl disulfide methacrylate (PDSMA) has been used to synthesize polymeric nanogel precursors for the covalent conjugation of proteins. This method allows for the development of nanogel-protein therapeutics, with potential applications in drug delivery and targeted therapy (Matsumoto et al., 2013).
6. Dual-Responsive Polymeric Materials
PDS-functionalized polymers have been used to create dual-responsive materials, such as those responsive to thermal and redox stimuli. This is achieved by incorporating disulfide bonds into polymers like poly(N-isopropylacrylamide), resulting in materials that can degrade selectively in the presence of intracellular concentrations of glutathione (Phillips & Gibson, 2012).
7. Development of Polymer Therapeutics
PDS-functionalized polymers are emerging as promising tools for biomedical applications. They are particularly useful for developing stimuli-responsive polymer therapeutics, which can protect loaded drugs from premature leakage and release them in response to endogenous redox stimuli like glutathione (Sui, Cheng, & Xu, 2019).
Mécanisme D'action
Target of Action
Pyridyl disulfide ethyl methacrylate (PDSMA) is a methacrylate-based monomer used in the synthesis of poly (this compound) [p (PDSMA)] and other copolymers . The primary target of PDSMA is the thiol functional groups present in various biological and synthetic materials .
Mode of Action
The mode of action of PDSMA involves a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction is reversible and has been exploited in the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .
Biochemical Pathways
The key biochemical pathway involved in the action of PDSMA is the thiol-disulfide exchange reaction. This reaction is fundamental to the design of redox-responsive polymeric materials . The disulfide linkage in these polymers can be cleaved in the presence of an endogenous reducing agent, namely, glutathione, which is found in increased amounts in diseased tissues .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, including its reactivity with thiol groups and its ability to form disulfide bonds .
Result of Action
The result of PDSMA’s action is the formation of redox-responsive polymeric materials. These materials have been used in a wide variety of biomedical applications, such as the synthesis of polymer-biomolecule conjugates and drug delivery applications .
Action Environment
The action of PDSMA is influenced by the presence of reducing agents in the environment, such as glutathione
Safety and Hazards
Pyridyl disulfide ethyl methacrylate is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, it is advised to wash off with soap and plenty of water .
Orientations Futures
The future directions of Pyridyl disulfide ethyl methacrylate research include the synthesis of new monomers for radical ring-opening polymerization . Additionally, the self-assemblies of certain conjugates of this compound have shown low toxicity towards MCF-7 cells and could be internalized by the MCF-7 cells , indicating potential applications in drug delivery.
Analyse Biochimique
Biochemical Properties
The pyridyl disulfide group in Pyridyl disulfide ethyl methacrylate can undergo a rapid thiol-disulfide exchange reaction with thiol functional groups . This property has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels
Cellular Effects
Its parent compounds and similar disulfide-containing compounds have been used in various biomedical applications, such as the synthesis of polymer-biomolecule conjugates and drug delivery applications
Molecular Mechanism
The molecular mechanism of this compound involves thiol-disulfide exchange reactions . The pyridyl disulfide group in the compound can react with thiol functional groups, leading to the release of 2-pyridinethione . This reaction can be monitored by absorption spectroscopy
Temporal Effects in Laboratory Settings
The reaction progress of its thiol-disulfide exchange reactions can be typically monitored by absorption spectroscopy
Metabolic Pathways
Its thiol-disulfide exchange reactions suggest it may interact with enzymes or cofactors involved in redox reactions
Propriétés
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNURDPBGDLYVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910128-59-5 | |
| Record name | 2-(2-Pyridinyldithio)ethyl Methacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pyridyl Disulfide Ethyl Methacrylate itself doesn't have specific biological targets like a drug. Instead, its value lies in the reactivity of its pyridyl disulfide group. This group readily undergoes thiol-disulfide exchange reactions with thiol-containing molecules.
- Target Interaction: The pyridyl disulfide moiety of PDSMA reacts with thiol (-SH) groups present on various molecules. This reaction is highly selective and efficient, making it a valuable tool for bioconjugation. [, , ]
- Downstream Effects:
- Bioconjugation: This reaction allows researchers to attach a wide range of molecules to PDSMA-containing polymers, including peptides, proteins, and drugs. [, ]
- Reversible Crosslinking: The disulfide bond formed in the thiol-disulfide exchange is reversible, enabling the creation of dynamic materials like hydrogels that can degrade or disassemble under reducing conditions. []
ANone: While the provided research papers don't explicitly list all spectroscopic data, here's the key structural information:
- Spectroscopic Characterization: Researchers commonly use techniques like 1H NMR and FTIR spectroscopy to confirm the structure and quantify the incorporation of PDSMA into polymers. [, ]
ANone:
- Material Compatibility: PDSMA is compatible with a range of polymerization techniques, including Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization, a method allowing for precise control over polymer structure. [, ]
- Performance: PDSMA-containing polymers have been successfully used to create a variety of materials, including hydrogels, nanogels, and micelles, demonstrating their versatility for diverse applications. [, , , ]
ANone: Yes, PDSMA shows significant promise in drug delivery:
- Targeted Delivery: Researchers can exploit the thiol-disulfide exchange reaction to conjugate drugs or targeting ligands directly to PDSMA-containing polymers. [, ]
- Stimuli-Responsive Release: The redox-sensitive nature of the disulfide bond allows for controlled drug release in response to the reducing environment found in specific tissues, like tumor microenvironments. [, ]
- Nanocarrier Formation: PDSMA is used to create nanogels and micelles, which can encapsulate and deliver both hydrophilic and hydrophobic drugs, enhancing their stability and bioavailability. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


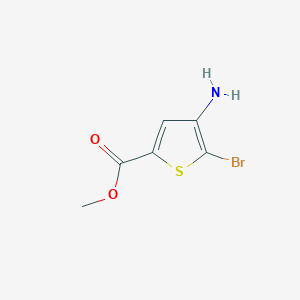
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)
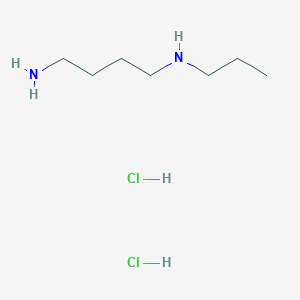
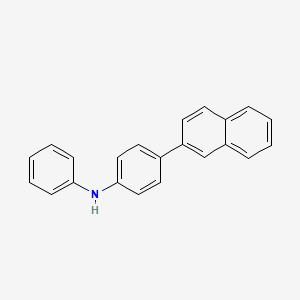
![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)
